molecular formula C23H22ClN3O4 B6187105 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2639462-41-0

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6187105
CAS No.: 2639462-41-0
M. Wt: 439.9 g/mol
InChI Key: MIWRPOUCFRFCMB-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of an imidazole-based carboxylic acid derivative featuring a cyclobutyl group and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₃H₂₂ClN₃O₄, with a molar mass of 439.9 g/mol and CAS number 2639462-41-0 . The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the cyclobutyl substituent introduces steric constraints that may influence reactivity or binding properties in biological systems.

Properties

CAS No.

2639462-41-0

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C23H21N3O4.ClH/c27-20(28)19-12-24-21(25-19)23(10-5-11-23)26-22(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,12,18H,5,10-11,13H2,(H,24,25)(H,26,29)(H,27,28);1H

InChI Key

MIWRPOUCFRFCMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(N2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc-Protected Amino Groups

Several compounds share the Fmoc-protected amino motif but differ in core structures and substituents:

Compound Name Molecular Formula Key Structural Differences CAS Number Reference
2-[1-(Fmoc-amino)cyclobutyl]-1H-imidazole-4-carboxylic acid hydrochloride (Target) C₂₃H₂₂ClN₃O₄ Cyclobutyl group, imidazole-carboxylic acid 2639462-41-0
2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid C₂₁H₁₈N₂O₄S Thiazole ring (vs. imidazole), ethyl substituent 66380227 (CID)
4-(4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid C₂₆H₂₃N₅O₅ Pyrrole-carboxamido linkage, methyl groups 1040393-13-2
2-[2I-({Fmoc}amino)-3I-[(ethoxycarbonyl)-imidazolyl]propanamido]acetate Not Provided Ethoxycarbonyl side chain, propanamido spacer Not Provided

Key Observations :

  • Heterocyclic Core: The target compound’s imidazole ring (vs. Imidazole’s dual N-heteroatoms enhance metal coordination, which is absent in thiazole or pyrrole derivatives.
  • Functional Groups : The carboxylic acid in the target compound enables conjugation or salt formation, whereas esters (e.g., ethoxycarbonyl in ) are more lipophilic.

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